7-Ethynyl-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1374651-96-3 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
IUPAC Name |
7-ethynyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-6(3-4-9-7)5-10-11-8/h1,3-5H,(H,10,11) |
InChI Key |
VOJNBHHTNGUSRZ-UHFFFAOYSA-N |
SMILES |
C#CC1=NC=CC2=C1NN=C2 |
Synonyms |
7-ethynyl-1H-pyrazolo[3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethynyl 1h Pyrazolo 3,4 C Pyridine and Its Derivatives
Retrosynthetic Strategies for the Pyrazolo[3,4-c]pyridine Core
The construction of the fused pyrazolo[3,4-c]pyridine ring system can be broadly classified into two primary retrosynthetic approaches: annelating a pyridine (B92270) ring onto a pyrazole (B372694) precursor or, conversely, forming a pyrazole ring on a substituted pyridine starting material nih.govchim.it.
One established strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. This approach typically utilizes substituted 5-aminopyrazoles as the key building block cdnsciencepub.com. These aminopyrazoles can react with various 1,3-bis-electrophilic reagents, such as 1,3-dicarbonyl compounds or their synthetic equivalents, to form the pyridine ring through cyclocondensation reactions nih.govmdpi.com.
For instance, the Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted to produce pyrazolopyridines. In this method, a 3-aminopyrazole derivative reacts with a reagent like diethyl 2-(ethoxymethylene)malonate, leading to the formation of the fused pyridine ring nih.gov. While this method is effective, it can be limited by the accessibility of substituted pyrazole precursors and may sometimes result in a mixture of regioisomers if the pyrazole or the 1,3-bis-electrophile is unsymmetrical mdpi.com.
Table 1: Examples of Pyridine Ring Formation on a Pyrazole Core This table is illustrative of the general strategy.
| Pyrazole Starting Material | 1,3-Bis-Electrophile | Resulting Core Structure | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | (E)-4-arylbut-3-en-2-one | 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | nih.gov |
The alternative and often more regioselective approach is the annelation of a pyrazole ring onto a suitably functionalized pyridine core cdnsciencepub.comresearchgate.net. This strategy typically starts with a pyridine derivative containing vicinal functional groups that can react with hydrazine or its derivatives to form the pyrazole ring.
A common method involves using 2-chloro-3-cyanopyridine or 2-chloro-3-formylpyridine as the starting material cdnsciencepub.com. The reaction with hydrazine proceeds via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization onto the cyano or formyl group to yield the 3-amino- or unsubstituted pyrazolo[3,4-b]pyridine, respectively cdnsciencepub.com.
A more specific synthesis for the pyrazolo[3,4-c]pyridine core starts from 2-amino-4-methyl-3-nitropyridine. This precursor undergoes a sequence of reactions including diazotization, chlorination, reduction of the nitro group, acetylation, and finally, ring closure to afford the 7-chloropyrazolo[3,4-c]pyridine scaffold, which is a key intermediate for further functionalization researchgate.net. Similarly, 5-halo-1H-pyrazolo[3,4-c]pyridines can be synthesized from 1-(5-halo-2-nitropyridin-3-yl)ethan-1-ones through a classical Huisgen indazole-type synthesis, which involves reductive cyclization researchgate.netrsc.org.
Table 2: Examples of Pyrazole Ring Formation on a Pyridine Core
| Pyridine Starting Material | Key Reagents | Intermediate/Final Product | Reference |
|---|---|---|---|
| 2-Amino-3-nitro-4-picoline | NaNO₂, HCl; CuCl; SnCl₂, HCl; Ac₂O | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
| 2-Amino-4-halo-3-nitropyridine | NaNO₂, Ac₂O; NaOMe, MeOH | 5-Halo-1H-pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
Direct Ethynylation Approaches at the C-7 Position of Pyrazolo[3,4-c]pyridine
Once the pyrazolo[3,4-c]pyridine core is assembled, the introduction of the ethynyl (B1212043) group at the C-7 position requires highly regioselective methods. Direct C-H functionalization or cross-coupling reactions are the primary strategies employed.
A powerful method for the direct functionalization of the C-7 position is selective deprotonation (metalation) followed by quenching the resulting organometallic intermediate with a suitable electrophile researchgate.netrsc.org. The acidity of the C-7 proton is enhanced by the adjacent pyridine nitrogen.
Recent studies have shown that mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, can selectively deprotonate an N-protected pyrazolo[3,4-c]pyridine at the C-7 position researchgate.netrsc.org. The resulting organomagnesium species can then be trapped with various electrophiles. To install an ethynyl group, an appropriate electrophile such as an N-(ethynyl)sulfonamide or a hypervalent iodine reagent bearing an ethynyl group could be employed. This method's broad scope has been demonstrated by trapping the intermediate with aldehydes, iodine, and diphenyl disulfide, among others researchgate.netrsc.org.
Table 3: C-7 Functionalization via Selective Metalation
| N-Protected Pyrazolo[3,4-c]pyridine | Metalating Agent | Electrophile | C-7 Product | Reference |
|---|---|---|---|---|
| N-SEM-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl | Iodine | 7-Iodo-N-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
| N-SEM-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl | Benzaldehyde | (5-Bromo-1-(2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-yl)(phenyl)methanol | researchgate.net |
Palladium-catalyzed cross-coupling reactions provide a versatile alternative for introducing the ethynyl group. The most common reaction for this purpose is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide beilstein-journals.org. In this context, a 7-halo-pyrazolo[3,4-c]pyridine could be coupled with an ethynylating agent like trimethylsilylacetylene, followed by deprotection.
Furthermore, a Negishi coupling approach has been specifically demonstrated for C-7 functionalization researchgate.netrsc.org. This method begins with the selective metalation at C-7 as described above. The resulting organomagnesium species is then transmetalated with zinc chloride (ZnCl₂) to form a more reactive organozinc intermediate. This intermediate subsequently undergoes a palladium-catalyzed Negishi cross-coupling reaction with an appropriate aryl or ethynyl halide to form the desired C-C bond at the C-7 position researchgate.netrsc.orgorgsyn.org. This two-step, one-pot procedure combines the regioselectivity of directed metalation with the broad scope of palladium-catalyzed cross-coupling.
Table 4: C-7 Arylation via Metalation and Negishi Cross-Coupling
| Organometallic Intermediate | Coupling Partner (Ar-X) | Palladium Catalyst System | C-7 Arylated Product | Reference |
|---|---|---|---|---|
| C-7 Organozinc species | 4-Iodoanisole | Pd(dba)₂, SPhos | 7-(4-Methoxyphenyl)-N-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
| C-7 Organozinc species | 1-Bromo-4-fluorobenzene | Pd(dba)₂, SPhos | 7-(4-Fluorophenyl)-N-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
Multi-Component Reaction Sequences for Pyrazolo[3,4-c]pyridine Synthesis
Multi-component reactions (MCRs), where three or more reactants are combined in a single synthetic operation, offer an efficient and atom-economical pathway to complex heterocyclic scaffolds nih.govbeilstein-journals.org. These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.
Several MCRs have been developed for the synthesis of fused pyrazole systems beilstein-journals.orgresearchgate.netmdpi.com. For the pyrazolopyridine core, a typical MCR might involve the reaction of an aminopyrazole, an aldehyde, and an active methylene compound nih.gov. For example, a reaction between 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester can lead to the formation of complex polycyclic systems incorporating the pyrazolopyridine motif nih.gov. By carefully selecting the components, this strategy can provide rapid access to a wide range of substituted pyrazolo[3,4-c]pyridine derivatives in a single step, although control of regioselectivity can be a challenge.
Mechanistic Investigations of Key Synthetic Transformations
The primary method for installing the ethynyl moiety onto the 1H-pyrazolo[3,4-c]pyridine scaffold is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process that is central to the synthesis of 7-ethynyl-1H-pyrazolo[3,4-c]pyridine from a 7-halo-substituted precursor. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 7-halo-1H-pyrazolo[3,4-c]pyridine, forming a Pd(II) intermediate.
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center. This step results in the formation of a diorganopalladium(II) complex and regenerates the copper(I) halide.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. The base, typically an amine, facilitates the deprotonation of the alkyne. libretexts.org
While this dual-catalyst system is widely employed, copper-free Sonogashira variants have also been developed. In these systems, the activation of the alkyne is believed to occur directly at the palladium center or is facilitated by the amine base. wikipedia.org The choice of ligands for the palladium catalyst, such as phosphines, can significantly influence the efficiency of the reaction by affecting the rates of oxidative addition and reductive elimination. libretexts.org
Development of Regioselective and Scalable Synthetic Protocols
The successful synthesis of this compound hinges on the regioselective construction of the core heterocyclic structure and the subsequent efficient and scalable introduction of the ethynyl group.
Regioselective Synthesis of the Pyrazolo[3,4-c]pyridine Core: A significant challenge in the synthesis of pyrazolopyridines is controlling the regioselectivity, as different isomers can be formed depending on the reaction conditions and substrates. nih.gov For the synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold, a common strategy involves the annulation of a pyridine ring onto a pre-existing pyrazole. However, achieving the desired [3,4-c] fusion with high selectivity requires careful selection of starting materials and reaction pathways.
One effective method for the regioselective functionalization at the C-7 position of a pre-formed 1H-pyrazolo[3,4-c]pyridine core involves directed metalation. The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base allows for selective deprotonation at the C-7 position. The resulting organometallic intermediate can then be trapped with an electrophile. For the synthesis of a Sonogashira precursor, this electrophile would typically be a halogen source to install a chloro, bromo, or iodo group at the C-7 position. researchgate.net
Scalable Sonogashira Coupling: For the large-scale synthesis of this compound, the Sonogashira coupling reaction must be optimized for efficiency, safety, and cost-effectiveness. Key considerations for a scalable protocol include:
Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is crucial. This can be achieved through the use of highly active catalyst systems, including the development of specific ligands that promote high turnover numbers. researchgate.net
Reagent Selection: While acetylene gas can be used, its handling on a large scale is hazardous. Therefore, acetylene surrogates such as trimethylsilylacetylene or 1-ethynyl-cyclohexanol are often preferred. wikipedia.orgresearchgate.net These reagents are more manageable, and the protecting group (e.g., trimethylsilyl) can be removed in a subsequent step or sometimes in situ.
Reaction Conditions: Mild reaction conditions, such as lower temperatures and the use of less hazardous solvents, are desirable for scalable processes. wikipedia.org The choice of base is also important, with inorganic bases like potassium carbonate sometimes being favored over amines on a larger scale. hes-so.ch
Work-up and Purification: The purification process must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production.
The table below summarizes representative conditions for the Sonogashira coupling reaction, highlighting the variety of substrates and catalysts that can be employed.
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 92 |
| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethynylphenyl)methanol | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 64 |
| 6-bromo-3-fluoro-2-cyanopyridine | N-(4-ethynylphenyl)acetamide | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 94 |
| Iodobenzene | Phenylacetylene | Pd/C (heterogeneous) | CuI | Piperidine (B6355638)/Toluene | Not specified | >99 |
This table presents data from Sonogashira reactions on various aryl halides, including a related fluorocyanopyridine system, to illustrate typical reaction conditions and yields. hes-so.chsoton.ac.uk The development of a scalable protocol for this compound would involve similar optimization studies.
Chemical Reactivity and Functionalization of 7 Ethynyl 1h Pyrazolo 3,4 C Pyridine
Site-Selective Derivatization Strategiesrsc.org
The selective modification of the 1H-pyrazolo[3,4-c]pyridine core is a key aspect of its utility in fields like fragment-based drug discovery (FBDD). rsc.org Research has established distinct strategies for the vectorial functionalization of this scaffold, allowing for the controlled introduction of various substituents at different positions of the ring system. rsc.org These methods often rely on the inherent reactivity of the different positions of the heterocyclic core or the use of specific protecting groups and catalysts to direct the reactions. rsc.orgrsc.org
The pyrazole (B372694) moiety of the 1H-pyrazolo[3,4-c]pyridine system contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized. The regioselectivity of these reactions is often directed by the choice of protecting groups and reaction conditions, drawing parallels to standard indazole chemistry. rsc.org For instance, mesylation has been shown to selectively afford the N-1 protected product. rsc.org The ability to selectively protect either the N-1 or N-2 position is a critical first step for subsequent derivatization at other sites of the molecule. rsc.org
Table 1: Selective N-Protection of 5-chloro-1H-pyrazolo[3,4-c]pyridine rsc.org
| Reagent | Position | Yield |
| Mesyl chloride | N-1 | 92% |
This table illustrates the high selectivity of mesylation for the N-1 position.
The C-3 position of the pyrazolo[3,4-c]pyridine scaffold can be functionalized through a tandem borylation and Suzuki-Miyaura cross-coupling reaction sequence. rsc.orgrsc.org This two-step process allows for the introduction of a wide range of aryl and heteroaryl substituents at this position. The initial borylation step introduces a boronic ester at the C-3 position, which then serves as a handle for the subsequent palladium-catalyzed Suzuki-Miyaura coupling with various aryl or heteroaryl halides. rsc.orgrsc.org This methodology is a powerful tool for extending the molecular complexity of the scaffold. nih.govnih.govlibretexts.orgresearchgate.netorganic-chemistry.org
The C-5 position of the pyrazolo[3,4-c]pyridine core, particularly when substituted with a halogen, is amenable to palladium-catalyzed Buchwald-Hartwig amination. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a diverse array of primary and secondary amines at this position. The use of specific ligands, such as rac-BINAP, and a suitable base like sodium tert-butoxide are crucial for the efficiency of this transformation. rsc.org
Table 2: Buchwald-Hartwig Amination at the C-5 Position rsc.org
| Amine | Product Yield |
| Various primary and secondary amines | Good to excellent |
This table highlights the versatility of the Buchwald-Hartwig amination for introducing diverse amino groups at the C-5 position.
The C-7 ethynyl (B1212043) group of 7-Ethynyl-1H-pyrazolo[3,4-c]pyridine is a versatile functional group that can be further elaborated through various reactions. While direct studies on this specific derivative are limited, the functionalization of the C-7 position of the parent scaffold provides valuable insights. Selective metalation at C-7 using reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation to a zinc species for Negishi cross-coupling, has been demonstrated. rsc.orgrsc.org These methods suggest that the C-7 ethynyl group can be transformed into a variety of other functional groups or used as a coupling partner in reactions such as Sonogashira coupling to introduce further diversity.
The development of novel reaction pathways for the modification of the pyrazolo[3,4-c]pyridine scaffold is an active area of research. rsc.orgnih.govmdpi.comnih.govacs.orgnih.gov These efforts aim to expand the accessible chemical space and provide more efficient routes to diverse derivatives. One such approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones to yield pyrazolo[3,4-c]pyridines. nih.gov Another strategy focuses on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a sequential opening/closing cascade reaction. rsc.org These innovative methods offer alternative and often milder conditions for the construction and modification of the pyrazolo[3,4-c]pyridine core and its isomers, contributing to the broader toolkit available for synthetic chemists. rsc.orgnih.gov
Structure Activity Relationship Sar and Molecular Design Studies
Ligand-Based and Structure-Based Drug Design Approaches
The discovery and optimization of pyrazolo[3,4-c]pyridine derivatives have utilized both ligand-based and structure-based drug design strategies. These approaches guide the rational design of molecules with improved potency and selectivity for their intended biological targets.
In one instance, a ligand-based drug design approach was instrumental in identifying lead compounds for G protein-coupled receptor 119 (GPR119) agonists. nih.gov This method involves analyzing the structures of known active ligands to derive a pharmacophore model, which then informs the design of new compounds with similar properties. This strategy led to the initial identification of a 1H-pyrazolo[3,4-c]pyridine derivative as a promising starting point for further optimization. nih.gov
Conversely, a structure-based drug design (SBDD) approach was employed in the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, a key target in inflammatory diseases. nih.gov By overlaying a high-throughput screening hit with a known inhibitor within the RIP1 kinase binding site, researchers designed a novel class of inhibitors based on a 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core. nih.gov This SBDD approach allowed for the optimization of the core structure and the exploration of various substituents to enhance potency and pharmacokinetic properties. nih.gov
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of pyrazolo[3,4-c]pyridine derivatives are highly sensitive to the nature and position of their substituents. Systematic modifications of the scaffold have led to significant improvements in target affinity and specificity.
For the GPR119 agonists based on the 1H-pyrazolo[3,4-c]pyridine scaffold, modifications to the aryl group at the R¹ position and the N-capping group on a piperidine (B6355638) moiety at the R² position were critical. nih.gov These variations led to the identification of a compound with single-digit nanomolar potency, demonstrating the profound impact of these specific substitutions on agonist activity. nih.gov
In the context of RIP1 kinase inhibitors, the exploration of different substituents on the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core was crucial for achieving high potency and brain penetration. nih.gov Similarly, for the related 1H-pyrazolo[3,4-b]pyridine scaffold, the introduction of two chlorine atoms to an attached dimethoxyphenyl ring dramatically increased potency against Fibroblast Growth Factor Receptor 1 (FGFR1) and improved selectivity over VEGFR2 by over 1200-fold. nih.gov Replacing the 1H-pyrazolo[3,4-b]pyridine core with an indazole moiety resulted in a significant 11-fold loss of enzymatic potency, highlighting the importance of the pyrazolopyridine scaffold itself. nih.gov
The following table summarizes the impact of key substituent variations on the activity of pyrazolopyridine derivatives against various targets.
| Scaffold | Target | Key Substitutions | Effect on Activity | Reference |
| 1H-Pyrazolo[3,4-c]pyridine | GPR119 | Modification of R¹ aryl group and R² piperidine cap | Led to single-digit nanomolar agonist | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | Addition of two Cl atoms to dimethoxyphenyl ring | 1200-fold increase in selectivity over VEGFR2 | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | ALK-L1196M | Addition of 3-fluorophenyl sulfone moiety | Potent inhibition (IC₅₀ < 0.5 nM) | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Optimization of R¹ and R² substituents | Led to potent inhibitor (IC₅₀ = 0.2 nM) | nih.govresearchgate.net |
Modulation of Receptor Binding and Enzyme Inhibition Profiles
Derivatives of the pyrazolo[3,4-c]pyridine core and its isomers have been shown to effectively modulate the activity of a diverse range of receptors and enzymes, establishing them as versatile scaffolds in drug discovery.
Specifically, 1H-pyrazolo[3,4-c]pyridine derivatives have been developed as potent agonists for the GPR119 receptor, a target for type 2 diabetes. nih.gov In a different therapeutic area, derivatives based on the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold were identified as highly potent inhibitors of RIP1 kinase, which is implicated in necroptotic cell death. nih.gov
The closely related 1H-pyrazolo[3,4-b]pyridine scaffold has also yielded potent inhibitors for several kinases. For instance, derivatives have been discovered as powerful inhibitors of TANK-binding kinase 1 (TBK1), a key protein in innate immunity signaling pathways, with IC₅₀ values as low as 0.2 nM. nih.govresearchgate.net Other derivatives have shown strong inhibition of Pim-1 kinase, a target in breast cancer, and anaplastic lymphoma kinase (ALK), including its resistance-conferring L1196M mutant. nih.govnih.gov
The table below presents the inhibitory activities of various pyrazolopyridine derivatives against different enzyme targets.
| Compound Class | Target Enzyme | IC₅₀ Values | Reference |
| 7-Oxo-pyrazolo[3,4-c]pyridine Derivative (22) | RIP1 Kinase | 1.3 nM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (7n) | FGFR1 | 0.3 nM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (10g) | ALK-L1196M | < 0.5 nM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (19) | PIM-1 Kinase | 0.08 µM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 nM | nih.govresearchgate.net |
Structure-Kinetic Relationship (SKR) Analysis and Target Engagement
Beyond simple affinity (SAR), understanding the kinetics of the interaction between a drug and its target is increasingly recognized as critical for predicting in vivo efficacy. Structure-Kinetic Relationship (SKR) analysis explores how molecular structure influences the binding kinetics (association and dissociation rates) of a compound with its target.
For the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine series of RIP1 kinase inhibitors, an analysis of the SKR was performed. nih.gov This investigation aimed to understand how modifications to the chemical structure affected not just the potency (IC₅₀) but also how long the inhibitor remained bound to the kinase. Optimizing for a longer residence time on the target can lead to a more sustained pharmacological effect in vivo. The oral administration of the optimized compound from this series demonstrated disease attenuation in a mouse model of multiple sclerosis, validating the effectiveness of the design approach that included SKR analysis. nih.gov This highlights the importance of considering target engagement kinetics during the drug design process to develop molecules with superior therapeutic profiles.
Preclinical Research Applications and Biological Target Identification
Investigation as Kinase Inhibitors
The pyrazolo[3,4-c]pyridine scaffold is a subject of interest in medicinal chemistry due to its structural characteristics which make it a suitable candidate for interacting with the ATP-binding sites of various protein kinases. Patents and academic studies describe derivatives of this scaffold as potential inhibitors for several kinase families. google.comgoogle.com
Currently, there is a lack of specific preclinical research in the public domain investigating 7-Ethynyl-1H-pyrazolo[3,4-c]pyridine or its direct derivatives as inhibitors of the c-Met kinase. The majority of published research on pyrazolopyridine-based c-Met inhibitors focuses on the isomeric pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.govgoogle.com
There are no specific studies available in the reviewed literature that focus on the direct inhibition of the PI3K pathway by compounds featuring the this compound structure. General patents cover pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors, which could theoretically include PI3K, but specific data has not been published. google.comgoogle.com
Derivatives of the pyrazolo[3,4-c]pyridine core have been explored as inhibitors of Receptor-Interacting Protein 1 (RIPK1) kinase. Research has identified a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide structure as a privileged scaffold for developing potent inhibitors. acs.org One analogue, in particular, demonstrated high potency as a dual inhibitor of both LIMK1/2 and RIPK1. This compound, an allosteric type III inhibitor, binds to LIMK1 and induces a DFG-out conformation. acs.org The study highlighted that the central tetrahydropyrazolo[3,4-c]pyridone core is a key element for this activity, with a des-chloro analogue of the primary compound also showing high RIPK1 binding affinity. acs.org This suggests that the pyrazolo[3,4-c]pyridine scaffold is a viable starting point for designing specific RIPK1 inhibitors.
| Scaffold | Target Kinase | Key Findings | Citation |
|---|---|---|---|
| Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide | RIPK1, LIMK1/2 | Identified as a privileged scaffold for potent, allosteric dual inhibitors. The core structure is critical for activity. | acs.org |
No preclinical research data is currently available in the public domain regarding the investigation of this compound or its derivatives as inhibitors of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase).
While direct studies on pyrazolo[3,4-c]pyridine (B92270) as a CDK inhibitor are scarce in the reviewed literature, research has been conducted on the closely related pyrazolo[3,4-c]pyridazine (B1198779) scaffold. A lead compound with this pyridazine core was identified as a potent inhibitor of CDK1/cyclin B and showed selectivity for the CDK family. nih.gov Structure-activity relationship (SAR) studies on analogues led to the synthesis of a monofuryl derivative, which was one of the most active compounds against CDK1 in the series. nih.gov This indicates that pyrazolo-fused six-membered heterocycles are a promising area for the development of CDK inhibitors.
| Scaffold | Target Kinase | Key Findings | Citation |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridazine | CDK1/cyclin B | A lead compound and its monofuryl analogue demonstrated potent and selective inhibition of CDK1. | nih.gov |
Aurora-A/B: There is no specific information in the available literature on the investigation of pyrazolo[3,4-c]pyridine derivatives as inhibitors of Aurora kinases.
EGFR: Research into pyrazolopyridine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) has been reported, primarily focusing on isomers other than the [3,4-c] scaffold. For instance, a series of mutant-selective EGFR inhibitors was developed based on the isomeric pyrazolo[4,3-c]pyridine scaffold. nih.gov This work evolved from a previous study on 1H-imidazo[4,5-c]pyridine-based inhibitors and aimed to address resistance mutations. nih.gov
GSK-3: The pyrazolo[3,4-c]pyridine scaffold has been explicitly identified as a source of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. A patent describes compounds with this core structure as inhibitors of GSK-3, suggesting their potential utility as neuroprotectants in conditions such as acute stroke. google.com
| Scaffold | Target Kinase | Key Findings | Citation |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | EGFR (mutant) | Derivatives identified as mutant-selective EGFR inhibitors. | nih.gov |
| Pyrazolo[3,4-c]pyridine | GSK-3 | Patented as inhibitors of GSK-3 with potential neuroprotective applications. | google.com |
Modulation of G-Protein Coupled Receptors (GPCRs)
The pyrazolo[3,4-c]pyridine scaffold has been identified as a promising framework for the development of ligands targeting G-protein coupled receptors, which are crucial in cellular signaling and are implicated in numerous diseases.
Research into G-protein coupled receptor 119 (GPR119) has identified it as a potential target for the treatment of type 2 diabetes and obesity. Agonists of this receptor are known to influence glucose homeostasis and satiety. A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent GPR119 receptor agonists. nih.gov Through a ligand-based drug design approach, a lead compound was identified, and subsequent modifications of its aryl and piperidine (B6355638) N-capping groups led to the discovery of a single-digit nanomolar GPR119 agonist. nih.gov While this study highlights the potential of the 1H-pyrazolo[3,4-c]pyridine scaffold for GPR119 agonism, specific research detailing the activity of the 7-ethynyl substituted version of this compound was not identified in the reviewed literature.
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a significant target in the central nervous system for potential therapeutic intervention in conditions such as schizophrenia. nih.gov While extensive research has been conducted on pyrazolopyridine derivatives as mGluR5 modulators, the focus has largely been on the 1H-pyrazolo[3,4-b]pyridine isomer. nih.gov These studies have led to the development of potent positive allosteric modulators (PAMs). nih.gov However, specific preclinical research investigating this compound as an allosteric modulator of mGluR5 has not been detailed in the available scientific literature.
Autotaxin (ATX) Inhibition Studies
Autotaxin (ATX) is an enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA), which is involved in various pathological processes, including cancer and inflammation. As such, inhibitors of ATX are of significant therapeutic interest. Despite the exploration of various heterocyclic scaffolds for ATX inhibition, dedicated studies on this compound for this biological target were not found in the reviewed preclinical research.
Anti-HIV-1 Integrase Research
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govnih.gov The development of integrase inhibitors is a key area of anti-HIV drug discovery. nih.govnih.gov Various heterocyclic scaffolds, including those containing pyrazole (B372694) and pyridine rings, have been investigated for their potential to inhibit this enzyme. nih.gov However, specific research focusing on this compound as an inhibitor of HIV-1 integrase has not been reported in the available literature.
Research into Antiproliferative and Anticancer Properties
The development of novel agents with antiproliferative activity is a cornerstone of cancer research. The pyrazolopyridine core is a feature of several compounds investigated for their potential to inhibit cancer cell growth.
Studies on related pyrazolopyridine structures have demonstrated their potential as anticancer agents. For instance, a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines were synthesized and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines, with some compounds showing GI50 values in the low micromolar range. nih.gov Another study on 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives identified compounds with promising antiproliferative activity against a panel of four cancer cell lines, with IC50 values ranging from 5.12 to 17.12 µM. eurjchem.com These active compounds also showed inhibitory activity against several human kinases. eurjchem.com The data for these related compounds are presented below. It is important to note that while these findings suggest the potential of the broader pyrazolopyridine class, specific in vitro cytotoxicity data for this compound was not available in the reviewed literature.
Table 1: In vitro Antiproliferative Activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine Derivatives Data extracted from a study on related pyrazolo[4,3-c]pyridine compounds. nih.gov
| Compound | K562 GI50 (µM) | MV4-11 GI50 (µM) | MCF-7 GI50 (µM) |
|---|---|---|---|
| 23 | 2.6 | 1.9 | 1.8 |
| 29 | >10 | >10 | >10 |
| 37 | >10 | >10 | >10 |
| 21 | 7.8 | 6.5 | 5.4 |
Table 2: In vitro Antiproliferative Activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine Derivatives Data extracted from a study on related pyrazolo[3,4-c]pyridine compounds. eurjchem.com
| Compound | Lung Cancer IC50 (µM) | Cervical Cancer IC50 (µM) | Breast Cancer IC50 (µM) | Prostate Cancer IC50 (µM) |
|---|---|---|---|---|
| 13c | 10.23 | 8.12 | 12.45 | 15.33 |
| 13g | 5.12 | 6.23 | 7.89 | 9.11 |
| 15g | 17.12 | 15.43 | 16.21 | 18.01 |
| 15h | 11.45 | 13.21 | 14.87 | 12.98 |
Mechanisms of Antiproliferative Action (e.g., Cell Growth Inhibition, Apoptosis Induction, Angiogenesis Inhibition)
Derivatives of the pyrazolopyridine family have demonstrated significant antiproliferative effects through various cellular mechanisms. Although specific mechanistic data for this compound is not extensively detailed in the available literature, studies on closely related analogs provide a strong indication of the potential mechanisms inherent to this structural class.
Cell Growth Inhibition and Apoptosis Induction: Research into substituted pyrazolo[4,3-c]pyridines has revealed potent activity against several cancer cell lines. For instance, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, an initiator enzyme in the apoptotic cascade. nih.gov This suggests that the compound triggers cell death through apoptosis. nih.gov Further studies on other pyrazole-containing compounds, such as certain pyrazolo[3,4-d]pyrimidines, have corroborated the induction of apoptosis and cell cycle arrest in hematological malignancy cell lines. nih.gov A novel pyrazole compound, PTA-1, was found to induce phosphatidylserine (B164497) externalization, activate caspase-3/7, and cause DNA fragmentation in triple-negative breast cancer cells, all hallmarks of apoptosis. nih.gov This compound also arrested cells in the S and G2/M phases of the cell cycle. nih.gov
Angiogenesis Inhibition: The inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth, is another mechanism attributed to this class of compounds. A specific derivative, 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine, has been proposed as a potential angiogenesis inhibitor, highlighting a key area for the therapeutic application of the pyrazolo[3,4-c]pyridine scaffold. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives
| Compound | Cell Line | Activity | Observed Mechanism | Source |
|---|---|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Low micromolar GI50 | PARP-1 cleavage, Caspase 9 activation | nih.gov |
| Pyrazolo[3,4-d]pyrimidine compound 4c | Jurkat, SKMM1, Derl-2/7, Jurl-MK1 | Reduces cell viability | Apoptosis induction, Cell cycle arrest | nih.gov |
| Metwally et al. Compound 41 | MCF7, HepG2 | IC50 = 1.937, 3.695 µg/mL | Antitumor activity | nih.gov |
| Metwally et al. Compound 42 | HCT116 | IC50 = 2.914 µg/mL | Antitumor activity | nih.gov |
Preclinical In vivo Efficacy in Animal Models (e.g., Cancer Xenografts, Organ Fibrosis Models, Neuroinflammatory Models)
The therapeutic potential of pyrazolopyridine derivatives observed in vitro has been translated into in vivo models, particularly for cancer.
Cancer Xenografts: Newly synthesized 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines have been evaluated for their anti-tumor efficacy in an orthotopic breast cancer mouse model. nih.gov The most potent analogs from this series were found to inhibit tumor growth in vivo. nih.gov Importantly, these novel compounds exhibited no systemic toxicity, affecting only the implanted tumors without interfering with the immune system of the animals. nih.gov Another study involving a pyridine derivative, LHT-13-19, in a xenograft model of human colon adenocarcinoma demonstrated a significant antitumor effect. researchgate.net Administration of the compound led to an increase in the doubling time of the tumor and the survival rate of the animal carriers. researchgate.net While these studies feature the related pyrazolo[3,4-b]pyridine isomer and other pyridine derivatives, they underscore the potential of the broader pyrazolopyridine class in preclinical cancer models. There is currently a lack of specific data on the use of this compound in organ fibrosis or neuroinflammatory models.
Other Investigated Biological Activities (e.g., Antimicrobial, Antimalarial, Anti-inflammatory)
Beyond anticancer applications, the pyrazolopyridine scaffold has been explored for a range of other biological activities.
Antimicrobial Activity: Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown notable antibacterial properties. nih.gov In vitro testing of certain compounds revealed elevated activity against anaerobic bacteria, with minimal inhibitory concentration (MIC) values ranging from 22-100 microg/cm³. nih.gov The presence of different functional groups on the pyrazole and pyridine rings is known to influence the antimicrobial potency of these heterocyclic systems. nih.govmdpi.com
Table 2: In Vitro Antimicrobial Activity of a 1H-Pyrazolo[3,4-b]pyridine Derivative
| Compound Class | Bacterial Type | Activity Level | MIC Range (µg/cm³) | Source |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Anaerobic Bacteria | Elevated | 22-100 | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Aerobic Bacteria | Low |
Antimalarial Activity: The fight against malaria has also benefited from the development of pyrazolopyridine-based compounds. A series of novel quinoline-pyrazolopyridine hybrids were screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov One compound in the series, which contained 4-Cl substituents on both aryl rings, demonstrated considerable antimalarial potency both in vitro and in a 4-day suppressive test in mice. nih.gov Other pyrazolopyridine derivatives have shown activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. researchgate.net
Table 3: Antimalarial Activity of Selected Pyrazolopyridine Derivatives
| Compound Series | Plasmodium falciparum Strain | Key Finding | Source |
|---|---|---|---|
| Quinoline-pyrazolopyridine hybrids | 3D7 (chloroquine-sensitive) | Compound 5p showed potent in vitro and in vivo activity. | nih.gov |
| Pyrazolopyridines 33-36 | NF54 (CQ-sensitive) & K1 (multidrug-resistant) | Compound 35 was potent against the multidrug-resistant K1 strain. | researchgate.net |
| Amine-substituted triazolopyrazines | 3D7 | Tertiary alkylamine products displayed IC50 values from 9.90 to 23.30 µM. | beilstein-journals.org |
Anti-inflammatory Activity: Various pyrazolo-fused heterocyclic systems have been investigated as anti-inflammatory agents. New pyrazolo[3,4-d]pyrimidine derivatives showed selective inhibitory activity towards COX-2 over COX-1 and also inhibited 5-LOX and nitric oxide (NO) release. nih.gov In an in vivo study, a pyrazolo[3,4-d]pyridazine derivative demonstrated the ability to reduce digestive system inflammation in mice. nih.gov Furthermore, high-throughput screening identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives as novel inhibitors of human eosinophil phosphodiesterase (PDE4), a key target in inflammatory diseases like asthma. nih.gov One such compound was effective in reducing airway obstruction and inflammatory cell responses in animal models. nih.gov
Utility in Fragment-Based Drug Discovery (FBDD) Initiatives
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. youtube.com The pyrazolopyridine scaffold is well-suited for such initiatives due to its structural simplicity and synthetic tractability, allowing for growth and optimization into more potent molecules. youtube.com
The design of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists was successfully achieved using a ligand-based drug design approach, which shares principles with FBDD. nih.gov This work started with a lead compound and, through systematic modification of different parts of the molecule, identified a highly potent agonist. nih.gov Similarly, the pyrazolo[3,4-b]pyridine core has been used to develop probes that selectively bind to amyloid plaques in brain tissue from Alzheimer's disease patients, demonstrating the utility of this scaffold as a starting point for diagnostic and therapeutic agents. mdpi.com These examples highlight how the pyrazolo[3,4-c]pyridine core and its isomers can serve as valuable starting fragments or scaffolds in FBDD campaigns to generate novel, potent, and selective drug candidates.
Computational and Theoretical Studies
Q & A
Q. What are the common synthetic routes for preparing 7-ethynyl-1H-pyrazolo[3,4-c]pyridine and its derivatives?
The synthesis typically involves halogenation of the pyrazolo[3,4-c]pyridine core followed by Sonogashira coupling to introduce the ethynyl group. For example, 5-halo intermediates (e.g., 5-chloro or 5-iodo derivatives) are first synthesized via cyclization of substituted pyridine precursors under palladium catalysis. The ethynyl group is then introduced using trimethylsilylacetylene (TMSA) or terminal alkynes in the presence of CuI and Pd(PPh₃)₄. Yields can be optimized by controlling reaction temperature (60–90°C) and solvent polarity (e.g., DMF or THF) .
Q. How should this compound derivatives be stored to maintain stability during experiments?
Derivatives with ethynyl or halogen substituents require storage in dark, inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent decomposition or undesired cross-coupling reactions. Light-sensitive intermediates should be handled under amber glassware or low-actinic conditions, as demonstrated for related iodo- and chloro-substituted pyrazolo[3,4-c]pyridines .
Q. What purification and characterization techniques are critical for confirming the structure of 7-ethynyl derivatives?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (acetonitrile or ethanol) are standard for purification. Characterization requires ¹H/¹³C NMR to confirm ethynyl proton absence (δ ~2.5–3.5 ppm for sp-hybridized carbons) and IR spectroscopy to detect C≡C stretches (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended for unambiguous confirmation .
Advanced Research Questions
Q. How do hydrophobic (log P) and steric parameters influence the biological activity of 7-ethynyl derivatives in antileishmanial studies?
Quantitative structure-activity relationship (QSAR) analyses show that log P (determined via shake-flask method) and Sterimol steric parameters (L, B₂) significantly correlate with anti-Leishmania activity. For example, 3'-diethylaminomethyl-substituted derivatives exhibit optimal log P (~2.5) and steric bulk, achieving IC₅₀ values as low as 0.12 µM. Molecular docking using AM1 semi-empirical methods further validates alignment with target enzymes like amodiaquine-binding proteins .
Q. What in vivo evaluation strategies are effective for assessing the therapeutic potential of 7-ethynyl-based kinase inhibitors?
Preclinical studies for kinase inhibitors (e.g., FGFR or BTK targets) require xenograft models (e.g., H1581 tumors for FGFR1-driven cancers) and pharmacokinetic profiling (oral bioavailability, half-life). For example, compound 7n (a pyrazolo[3,4-b]pyridine analog) showed 50% tumor growth inhibition at 10 mg/kg (po) in mice, with plasma stability monitored via LC-MS/MS. Parallel eosinophil PDE4 assays and primate airway obstruction models (e.g., guinea pig antigen challenge) are used for respiratory targets .
Q. How can computational methods predict the activity of this compound analogs?
Density functional theory (DFT) and molecular dynamics simulations model electronic effects (e.g., ethynyl group electron-withdrawing properties) on binding affinity. For PDE4 inhibitors, superimposition of low-energy conformers onto co-crystallized ligands (e.g., rolipram) identifies critical hydrogen-bond interactions with Gln-443 or Thr-444 residues. Free energy perturbation (FEP) calculations further refine IC₅₀ predictions within ±0.5 log units .
Q. What strategies resolve contradictions in SAR data for pyrazolo[3,4-c]pyridine derivatives across different biological assays?
Discrepancies often arise from off-target effects or assay-specific conditions (e.g., cell permeability in Leishmania vs. kinase assays). Orthogonal validation using CRISPR-edited cell lines or isothermal titration calorimetry (ITC) clarifies target engagement. For example, BTK inhibitors may require phospho-BTK Western blotting to confirm selectivity over related kinases like JAK3 .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
